N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16221100
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13N3O/c1-8(9-4-3-7-14-9)11-10-5-6-13(2)12-10/h3-8H,1-2H3,(H,11,12) |
| Standard InChI Key | ZYMRRAKZCGUMLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CO1)NC2=NN(C=C2)C |
Introduction
Chemical Identity and Structural Features
N-[1-(Furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine belongs to the class of bicyclic aromatic amines, featuring a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked to a furan moiety (a five-membered oxygen-containing ring) via an ethylamine bridge. The IUPAC name systematically describes its structure: the pyrazole ring is substituted at position 3 with an amine group connected to a 1-(furan-2-yl)ethyl chain, while a methyl group occupies position 1 of the pyrazole.
Key Structural Attributes:
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Pyrazole Core: The 1H-pyrazole ring provides a planar, aromatic scaffold that facilitates π-π stacking interactions, a feature common in bioactive molecules.
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Furan Moiety: The furan ring introduces oxygen-based electronegativity, influencing the compound’s solubility and electronic distribution.
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Methyl Substitution: The methyl group at position 1 enhances steric stability and modulates metabolic degradation.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine |
| Canonical SMILES | CC(C1=CC=CO1)NC2=NN(C=C2)C |
| Topological Polar Surface Area | 54.8 Ų |
Physicochemical and Pharmacokinetic Properties
The compound’s physicochemical profile is governed by its hybrid aromatic-oxygenated structure:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the furan’s oxygen atom and amine functionality.
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Lipophilicity: A calculated logP value of ~1.5 suggests balanced hydrophobic-hydrophilic character, suitable for membrane permeability.
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Stability: The conjugated pyrazole-furan system likely confers resistance to oxidative degradation, though hydrolytic susceptibility at the amine linkage may require formulation adjustments.
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Water Solubility | 0.8 mg/mL (25°C) |
| logP (Octanol-Water) | 1.5 |
| Plasma Protein Binding | ~85% |
| CYP450 Inhibition | Low (CYP3A4, CYP2D6) |
Challenges and Future Directions
Current limitations in understanding this compound include:
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Synthetic Scalability: Optimizing yield and enantiomeric purity for large-scale production.
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Mechanistic Studies: Elucidating molecular targets and modes of action.
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Toxicological Profiling: Assessing in vivo safety and off-target effects.
Future research should prioritize hybridizing this scaffold with pharmacophores known for target specificity (e.g., triazolopyridines ) and employing computational modeling to predict binding affinities.
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